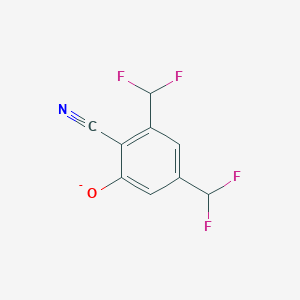![molecular formula C18H23N5O4 B10938388 3-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10938388.png)
3-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound that features a unique bicyclic structure fused with pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of Pyrazole Moieties: This can be achieved through cycloaddition reactions involving hydrazines and 1,3-diketones.
Bicyclic Ring Formation: The oxabicyclo[2.2.1]heptane structure can be synthesized via Diels-Alder reactions.
Coupling Reactions: The final step involves coupling the pyrazole units with the bicyclic core using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, facilitated by halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products of these reactions include oxidized pyrazole derivatives, reduced amide compounds, and substituted pyrazole analogs .
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical applications .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives .
Medicine
Medicinally, the compound shows promise as a lead molecule for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be utilized in the synthesis of advanced materials, including polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of 3-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moieties can bind to active sites, inhibiting or modulating the activity of these targets . The bicyclic structure provides stability and enhances the binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Used in the synthesis of antifungal agents.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Utilized in the preparation of various bioactive molecules.
Uniqueness
The uniqueness of 3-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its dual pyrazole moieties and the rigid bicyclic structure, which confer distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C18H23N5O4 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-[[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H23N5O4/c1-3-23-10(2)11(6-20-23)8-22-9-12(7-19-22)21-17(24)15-13-4-5-14(27-13)16(15)18(25)26/h6-7,9,13-16H,3-5,8H2,1-2H3,(H,21,24)(H,25,26) |
Clave InChI |
PPQOYZMMWPSTTC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)C3C4CCC(C3C(=O)O)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938310.png)
![N-(3-ethoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10938325.png)
![2-[5-bromo-2-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole](/img/structure/B10938338.png)
![4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B10938341.png)
![8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10938347.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938351.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938354.png)

![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10938362.png)
![N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938367.png)
![2-{5-[(4-Chloro-2-methylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10938368.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938372.png)
![2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10938375.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B10938383.png)
